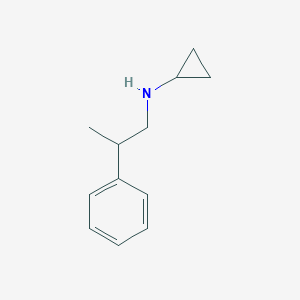
N-(2-phenylpropyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropyl)cyclopropanamine, also known as NPC, is a chemical compound that belongs to the family of cyclopropane derivatives. It is a psychoactive drug that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-(2-phenylpropyl)cyclopropanamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This means that it increases the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects
N-(2-phenylpropyl)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. N-(2-phenylpropyl)cyclopropanamine has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala, which are involved in emotion regulation and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-phenylpropyl)cyclopropanamine in lab experiments is its ability to selectively target specific neurotransmitter systems in the brain. This allows researchers to study the effects of serotonin and dopamine on behavior and cognition. However, one of the limitations of using N-(2-phenylpropyl)cyclopropanamine is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2-phenylpropyl)cyclopropanamine. One area of interest is the development of more selective and potent derivatives of N-(2-phenylpropyl)cyclopropanamine that can target specific neurotransmitter systems in the brain. Another area of interest is the use of N-(2-phenylpropyl)cyclopropanamine in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for more research on the long-term effects of N-(2-phenylpropyl)cyclopropanamine use, particularly in the context of chronic neurological and psychiatric disorders.
Conclusion
In conclusion, N-(2-phenylpropyl)cyclopropanamine is a psychoactive drug that has potential therapeutic effects for a variety of neurological and psychiatric disorders. Its mechanism of action involves the modulation of serotonin and dopamine levels in the brain, which can improve mood and reduce anxiety. While there are some limitations to its use in lab experiments, N-(2-phenylpropyl)cyclopropanamine remains an important tool for studying the neurochemistry of behavior and cognition. Further research is needed to fully understand its potential as a therapeutic agent and to develop more effective derivatives for clinical use.
Métodos De Síntesis
N-(2-phenylpropyl)cyclopropanamine can be synthesized using a variety of methods, including the reduction of the corresponding imine or the reductive amination of the corresponding ketone. One of the most common methods involves the reaction of 2-phenylpropylamine with cyclopropanone in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-(2-phenylpropyl)cyclopropanamine has been the subject of numerous scientific studies, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects for a variety of conditions, including depression, anxiety, and addiction. N-(2-phenylpropyl)cyclopropanamine has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
N-(2-phenylpropyl)cyclopropanamine |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
N-(2-phenylpropyl)cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-10(9-13-12-7-8-12)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
Clave InChI |
BUMVSMDZYFQUMG-UHFFFAOYSA-N |
SMILES |
CC(CNC1CC1)C2=CC=CC=C2 |
SMILES canónico |
CC(CNC1CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



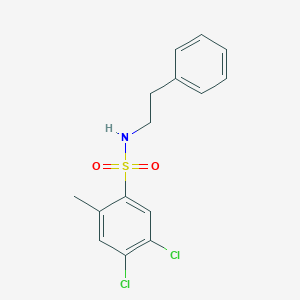
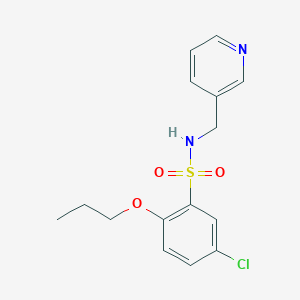
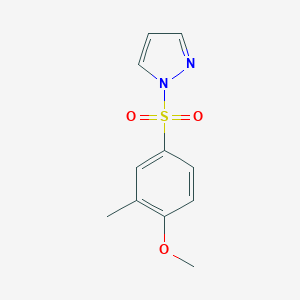
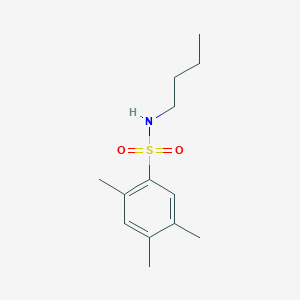
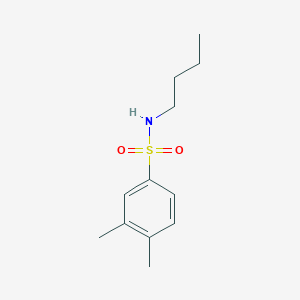
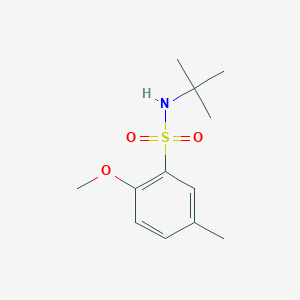
![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)
![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)
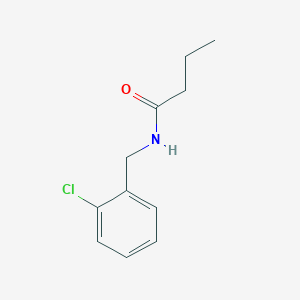
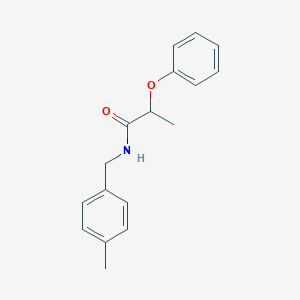
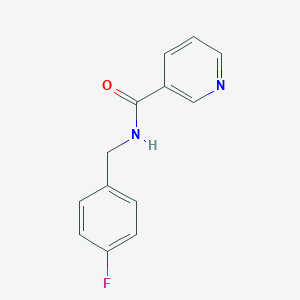
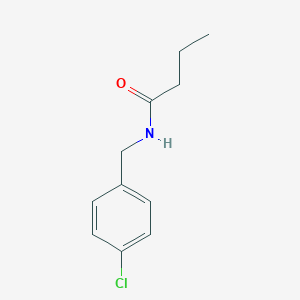
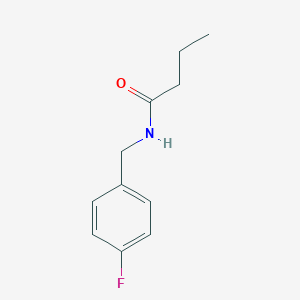
![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)